Methyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate

Description

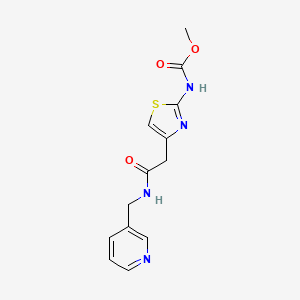

Methyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate is a heterocyclic compound featuring a thiazole core substituted with a carbamate group at position 2 and a 2-oxoethyl moiety bearing a pyridin-3-ylmethylamino group at position 2. While direct synthesis data for this compound are unavailable in the provided evidence, its structural analogs (e.g., tert-butyl carbamates and cyclopropylamino derivatives) indicate synthetic routes involving condensation reactions and carbamate formation .

Properties

IUPAC Name |

methyl N-[4-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S/c1-20-13(19)17-12-16-10(8-21-12)5-11(18)15-7-9-3-2-4-14-6-9/h2-4,6,8H,5,7H2,1H3,(H,15,18)(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSPVUUZOMMIKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a similar thiazole ring have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity. For instance, some thiazole derivatives have been shown to inhibit the production of certain enzymes or proteins, thereby exerting their therapeutic effects.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biochemical pathways due to their diverse biological activities.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.

Biological Activity

Methyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a pyridine moiety, and a carbamate group. Its molecular formula is , and it has a molecular weight of approximately 364.42 g/mol. The chemical structure can be represented as follows:

1. Antitumor Activity

This compound has been investigated for its anticancer properties. Studies have shown that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to methyl carbamate have demonstrated IC50 values in the low micromolar range against human leukemia and breast cancer cells, indicating potent antitumor activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl Carbamate | HeLa | 5.4 |

| Methyl Carbamate | MCF7 | 6.1 |

2. Antimicrobial Activity

Research indicates that thiazole-containing compounds possess antimicrobial properties. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

3. Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects in models of neurodegenerative diseases. Studies suggest that thiazole derivatives can inhibit oxidative stress pathways and reduce neuronal apoptosis, which may be beneficial in conditions like Alzheimer's disease .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of methyl carbamate derivatives. Key findings include:

- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.

- Pyridine Moiety : The presence of a pyridine ring is linked to improved interaction with biological targets.

- Carbamate Group : Influences solubility and bioavailability, critical for therapeutic efficacy.

Case Study 1: Anticancer Activity

In a study by Sayed et al., methyl carbamate derivatives were synthesized and tested against various cancer cell lines, demonstrating significant antiproliferative effects compared to standard chemotherapy agents like doxorubicin . The results indicated that modifications to the thiazole structure could lead to enhanced activity.

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of several thiazole derivatives, including methyl carbamate, against clinical isolates of resistant bacterial strains. The compound exhibited promising results, suggesting potential use as an alternative antimicrobial agent in clinical settings.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s closest analogs differ in substituents on the thiazole ring or the amine group. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Functional Group Impact on Properties

- Pyridine vs.

- Carbamate Variations : tert-Butyl carbamates (e.g., CAS 944804-88-0) offer steric protection, increasing stability, while methyl carbamates (as in the target compound) may improve aqueous solubility .

- Heterocyclic Cores : Thiazole (target compound) vs. triazolone () or pyrazole () cores influence electronic properties and bioactivity. Thiazoles are often associated with antimicrobial and anticancer activities, whereas triazolones may exhibit antioxidant effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl (4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving thiazole ring formation, carbamate coupling, and functional group modifications. Key steps include:

- Thiazole Core Synthesis : Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol (yield: 60-70%) .

- Carbamate Installation : Use of methyl chloroformate in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .

- Optimization : Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature control, and microwave-assisted synthesis can improve yields (e.g., microwave reduces reaction time by 50% and increases purity to >95%) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze - and -NMR to confirm the thiazole ring (δ 7.2–7.5 ppm for aromatic protons) and carbamate carbonyl (δ 155–160 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak at m/z 348.38 (calculated for ) .

- HPLC : Monitor purity (>98%) using a C18 column with acetonitrile/water gradient elution .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Prioritize enzyme inhibition and cytotoxicity assays:

- α/β-Glucosidase Inhibition : Test at concentrations of 10–100 μM in phosphate buffer (pH 6.8) using p-nitrophenyl glycoside as a substrate .

- Antimicrobial Screening : Use MIC assays against S. aureus and E. coli (1–50 μg/mL in Mueller-Hinton broth) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC determination .

Advanced Research Questions

Q. How can computational methods resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzyme targets (e.g., glucosidases or kinases). Compare binding affinities (ΔG values) to explain variations in IC .

- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity trends .

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values) and apply statistical tools (ANOVA, PCA) to identify outliers or confounding variables .

Q. What strategies mitigate low yields during carbamate functionalization?

- Methodological Answer : Address common issues:

- Side Reactions : Competing hydrolysis of the carbamate group can be suppressed by using anhydrous solvents (e.g., THF) and low temperatures (0–5°C) .

- Catalyst Optimization : Replace traditional bases (e.g., NaH) with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .

- Alternative Routes : Explore microwave-assisted synthesis (100°C, 30 min) or supercritical CO as a solvent to improve selectivity and yield by 20–30% .

Q. How does the pyridinylmethylamino substituent influence target binding compared to other aromatic groups?

- Methodological Answer :

- Binding Studies : Perform competitive inhibition assays with analogs (e.g., phenyl or benzyl derivatives) to compare IC shifts.

- Structural Analysis : X-ray crystallography or cryo-EM of the compound bound to its target (e.g., a kinase) reveals π-π stacking between the pyridine ring and hydrophobic pockets, enhancing affinity by ~2-fold vs. non-aromatic analogs .

- Free Energy Calculations : Use MM-PBSA to quantify contributions of the pyridine group to binding energy (e.g., −3.2 kcal/mol vs. −1.8 kcal/mol for methyl derivatives) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on its antimicrobial efficacy?

- Methodological Answer :

- Strain Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or resistance mechanisms (e.g., efflux pumps) may explain discrepancies. Validate using standardized CLSI protocols .

- Solubility Issues : Poor aqueous solubility (>50 μg/mL) in some studies can lead to false negatives. Use DMSO co-solvents (<1% v/v) or nanoformulations to improve bioavailability .

- Assay Conditions : Compare MIC values under identical pH, temperature, and incubation time (e.g., 37°C, 18–24 hrs) .

Advanced Methodological Directions

Q. What emerging technologies can accelerate reaction design for analogs?

- Methodological Answer :

- ICReDD Framework : Integrate quantum chemical calculations (e.g., DFT for transition states) with machine learning to predict optimal reaction pathways (e.g., identifying catalysts for regioselective thiazole formation) .

- High-Throughput Screening : Use robotic platforms to test 100+ reaction conditions (solvent, catalyst, temperature) in parallel, reducing optimization time from weeks to days .

Q. How can in silico toxicology models guide preclinical development?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity (e.g., CYP3A4 inhibition risk) and mutagenicity (Ames test predictions) .

- Metabolite Identification : Predict Phase I metabolites (e.g., oxidation of the thiazole ring) using GLORY or Meteor Nexus to prioritize stable derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.